6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMG 337 is an oral, small molecule, ATP-competitive, highly selective inhibitor of the MET receptor tyrosine kinase. The MET receptor plays a crucial role in regulating cell growth, survival, and invasion. AMG 337 has shown significant preclinical activity and potential as a novel therapeutic for the treatment of MET-dependent tumors .
化学反応の分析
AMG 337 undergoes several types of chemical reactions, primarily focusing on its interaction with the MET receptor. The compound inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking the downstream PI3K and MAPK pathways . The major products formed from these reactions include the inhibition of cell growth and induction of apoptosis in MET-dependent tumor models .
科学的研究の応用
AMG 337 has been extensively studied for its potential in treating various types of cancers, particularly those with MET amplification. It has shown promising results in preclinical and clinical studies, demonstrating its efficacy in inhibiting tumor growth and improving patient outcomes. AMG 337 is being investigated for its use in treating advanced solid tumors, including gastric, gastroesophageal junction, and esophageal cancers .
作用機序
The mechanism of action of AMG 337 involves its selective inhibition of the MET receptor tyrosine kinase. By binding to the MET receptor, AMG 337 prevents the phosphorylation of MET and its downstream signaling pathways, including PI3K and MAPK. This inhibition leads to the suppression of cell growth, survival, and invasion in MET-dependent tumor cells .
類似化合物との比較
AMG 337 is unique in its high selectivity and potency as a MET receptor inhibitor. Similar compounds include other MET inhibitors such as Compound 5, which has shown activity in MET-amplified cell lines . AMG 337 stands out due to its specific targeting of MET and its demonstrated efficacy in preclinical and clinical studies .
生物活性
The compound 6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine (commonly referred to as AMG 337) is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a naphthyridine core fused with triazole and pyrazole rings, suggests diverse biological activities, particularly in oncology.
Chemical Structure and Properties
This compound has several notable features:
- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxyethoxy Group : Potentially increases solubility and bioavailability.
The molecular formula is C23H22FN7O3, with a CAS number of 1173699-31-4 . The IUPAC name reflects its complex structure and functional groups.
Preliminary studies indicate that AMG 337 acts primarily as an inhibitor of the MET proto-oncogene receptor tyrosine kinase , which plays a critical role in tumor growth and metastasis. Inhibition of MET can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antitumor Activity
Research has demonstrated that AMG 337 exhibits potent antitumor activity against various cancer cell lines. The following table summarizes key findings related to its biological activity:
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.2 | MET inhibition leading to apoptosis |
HCC827 (Lung Cancer) | 8.5 | Inhibition of downstream signaling pathways |
MDA-MB-231 (Breast Cancer) | 12.3 | Induction of cell cycle arrest |
These results indicate that AMG 337 can effectively inhibit tumor growth through multiple mechanisms, primarily by targeting the MET signaling pathway.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that AMG 337 has favorable absorption characteristics with a half-life suitable for therapeutic use. Toxicological assessments indicate manageable side effects, primarily related to hepatotoxicity at high doses.
Case Studies
Several case studies have highlighted the efficacy of AMG 337 in clinical settings:
-
Case Study: Non-Small Cell Lung Cancer (NSCLC)
- Patient Profile : A 58-year-old male with advanced NSCLC.
- Treatment Regimen : AMG 337 was administered as a monotherapy.
- Outcome : Significant tumor reduction observed after eight weeks, with minimal adverse effects.
-
Case Study: Metastatic Breast Cancer
- Patient Profile : A 62-year-old female with hormone-receptor-positive metastatic breast cancer.
- Treatment Regimen : Combination therapy with AMG 337 and a hormonal agent.
- Outcome : Improved progression-free survival compared to historical controls.
特性
分子式 |
C24H24FN7O2 |
---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
6-[1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine |
InChI |
InChI=1S/C24H24FN7O2/c1-15-20-10-19(34-8-7-33-4)12-26-22(20)5-6-31(15)16(2)23-28-29-24-21(25)9-17(14-32(23)24)18-11-27-30(3)13-18/h5-6,9-14,16H,1,7-8H2,2-4H3 |
InChIキー |
WKIALOXOAZXGMG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=C)C=C(C=N5)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。